molecular formula C16H20N2O B15174545 5-(2-Piperidin-4-ylethoxy)isoquinoline

5-(2-Piperidin-4-ylethoxy)isoquinoline

Cat. No.: B15174545
M. Wt: 256.34 g/mol
InChI Key: XJGZLXZZLRNVIB-UHFFFAOYSA-N
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Description

5-(2-Piperidin-4-ylethoxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties. Isoquinoline is a structural isomer of quinoline and is known for its presence in various natural alkaloids. Piperidine, on the other hand, is a six-membered ring containing one nitrogen atom. The combination of these two structures in this compound makes it an interesting compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Piperidin-4-ylethoxy)isoquinoline typically involves the condensation of isoquinoline derivatives with piperidine derivatives. One common method is the use of a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium (III) to activate C-H bonds and facilitate cyclization . Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(2-Piperidin-4-ylethoxy)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated isoquinoline derivatives .

Scientific Research Applications

5-(2-Piperidin-4-ylethoxy)isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Piperidin-4-ylethoxy)isoquinoline is unique due to its combined structural features of both isoquinoline and piperidine. This dual structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

5-(2-piperidin-4-ylethoxy)isoquinoline

InChI

InChI=1S/C16H20N2O/c1-2-14-12-18-10-6-15(14)16(3-1)19-11-7-13-4-8-17-9-5-13/h1-3,6,10,12-13,17H,4-5,7-9,11H2

InChI Key

XJGZLXZZLRNVIB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCOC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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